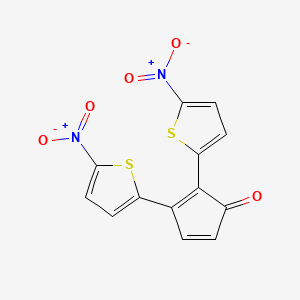
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is an organic compound featuring a cyclopentadienone core substituted with two 5-nitrothiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a thiophene derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products include halogenated derivatives of the thiophene rings.
Applications De Recherche Scientifique
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The thiophene rings can interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(thiophen-2-yl)cyclopenta-2,4-dien-1-one: Lacks the nitro groups, resulting in different chemical and biological properties.
2,3-Bis(5-bromothiophen-2-yl)cyclopenta-2,4-dien-1-one: Contains bromine substituents instead of nitro groups, leading to variations in reactivity and applications.
Uniqueness
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
144039-70-3 |
|---|---|
Formule moléculaire |
C13H6N2O5S2 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2,3-bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H6N2O5S2/c16-8-2-1-7(9-3-5-11(21-9)14(17)18)13(8)10-4-6-12(22-10)15(19)20/h1-6H |
Clé InChI |
GFTZHNZVFMMFKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=C1C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
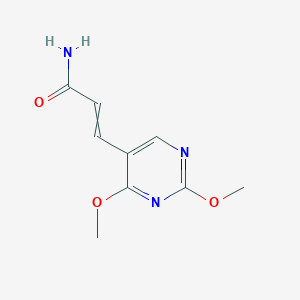
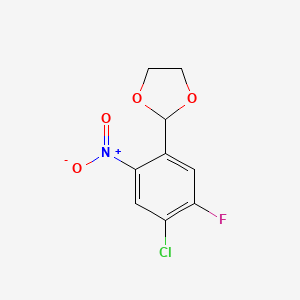

![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

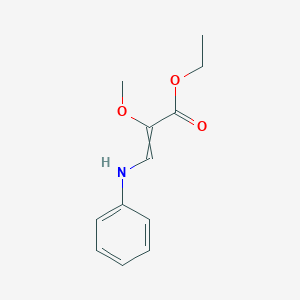

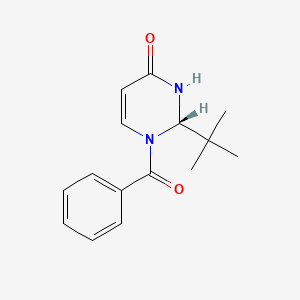

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
